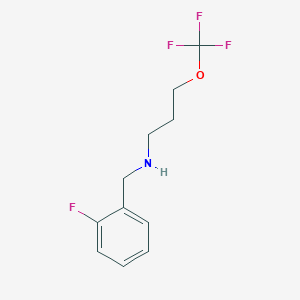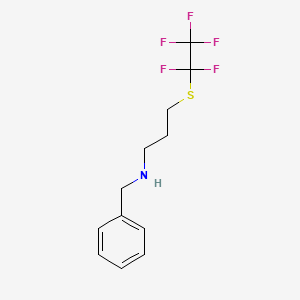
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is an organic compound that features a benzyl group attached to a propyl chain, which is further substituted with a pentafluoroethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine typically involves the following steps:
Starting Materials: Benzyl chloride, 3-mercaptopropylamine, and pentafluoroethyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride is used to deprotonate the thiol group in 3-mercaptopropylamine, which then reacts with pentafluoroethyl iodide to form the pentafluoroethylsulfanylpropyl intermediate. This intermediate is then reacted with benzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with various molecular targets. The pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-(3-trifluoromethylsulfanylpropyl)-amine
- Benzyl-(3-difluoromethylsulfanylpropyl)-amine
- Benzyl-(3-fluoromethylsulfanylpropyl)-amine
Uniqueness
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds with fewer fluorine atoms.
Eigenschaften
Molekularformel |
C12H14F5NS |
|---|---|
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
N-benzyl-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H14F5NS/c13-11(14,15)12(16,17)19-8-4-7-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2 |
InChI-Schlüssel |
NMXIUSLANYZQSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCSC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)
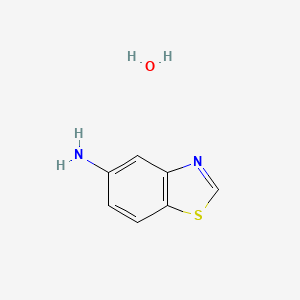
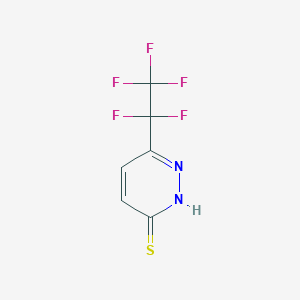
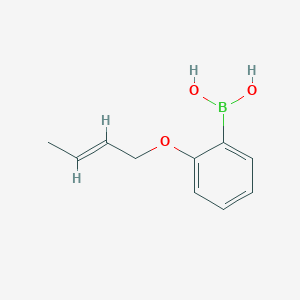
![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
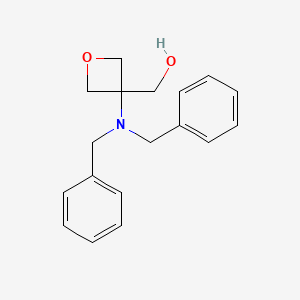

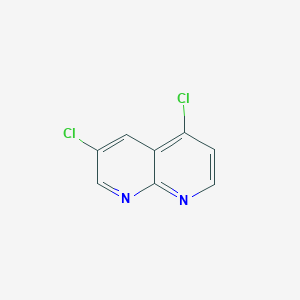
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)
